Dextrorphan O-b-D-glucuronide D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrorphan O-b-D-glucuronide D3 is a glycosylated form of dextrorphan, an opioid analgesic. This compound is a metabolite of dextrorphan, formed by the attachment of a glucose molecule to dextrorphan via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan O-b-D-glucuronide D3 involves the glycosylation of dextrorphan. This process typically requires the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the ether bond between the glucose molecule and dextrorphan . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dextrorphan O-b-D-glucuronide D3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives. Substitution reactions can yield a variety of substituted products depending on the nature of the substituent .
Scientific Research Applications
Dextrorphan O-b-D-glucuronide D3 has a wide range of applications in scientific research, including:
Mechanism of Action
Dextrorphan O-b-D-glucuronide D3 exerts its effects by interacting with specific molecular targets and pathways in the body. As a metabolite of dextrorphan, it retains some of the pharmacological properties of its parent compound. Dextrorphan is known to act as an NMDA receptor antagonist, which means it inhibits the activity of NMDA receptors in the brain . This action can lead to analgesic and neuroprotective effects. Additionally, dextrorphan and its metabolites may interact with other receptors and transporters, contributing to their overall pharmacological profile .
Comparison with Similar Compounds
Dextrorphan O-b-D-glucuronide D3 is similar to other glycosylated forms of dextrorphan, such as Dextrorphan O-β-D-glucuronide. it is unique in its specific glycosylation pattern and isotopic labeling. This uniqueness makes it valuable in research applications where precise identification and quantification of metabolites are required .
List of Similar Compounds
- Dextrorphan O-β-D-glucuronide
- Dextrorphan-d3 Beta-D-O-Glucuronide
- Dextrorphan
Properties
Molecular Formula |
C23H31NO7 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3 |
InChI Key |
YQAUTKINOXBFCA-FVZZEKDBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.